molecular formula C8H11NO3 B12320156 methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1437312-23-6

methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B12320156
CAS No.: 1437312-23-6
M. Wt: 169.18 g/mol
InChI Key: HVHZATIMCONNMH-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that features an oxabicycloheptane ring system. This compound is notable for its unique structure, which includes an amino group and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic structure . The reaction conditions often include the use of a catalyst such as silver nitrate and a solvent like acetone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the amino group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications where interactions with biological molecules are important.

Properties

IUPAC Name

methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZATIMCONNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C=CC(C1N)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152174
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-23-6
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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